molecular formula C22H24FN3O9S B565715 Ulifloxacin Acyl-beta-D-glucuronide CAS No. 172040-93-6

Ulifloxacin Acyl-beta-D-glucuronide

Cat. No.: B565715
CAS No.: 172040-93-6
M. Wt: 525.504
InChI Key: UBVMKQULGWERHE-CZMFQLTOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ulifloxacin Acyl-beta-D-glucuronide involves the conjugation of ulifloxacin with beta-D-glucuronic acid. The reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of the glucuronic acid moiety to the ulifloxacin molecule . The reaction conditions often include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent and high-yield production of the compound. The product is then purified using chromatographic techniques to remove any impurities and to isolate the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions

Ulifloxacin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ulifloxacin Acyl-beta-D-glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Ulifloxacin Acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. The compound is formed through the conjugation of ulifloxacin with beta-D-glucuronic acid, facilitated by UGT enzymes . This conjugation enhances the solubility and excretion of ulifloxacin, aiding in its elimination from the body. The glucuronide conjugate can also undergo hydrolysis to release the active ulifloxacin, which exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Ulifloxacin Acyl-beta-D-glucuronide can be compared with other acyl glucuronide conjugates, such as:

Uniqueness

This compound is unique due to its specific parent compound, ulifloxacin, which has distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. This uniqueness makes it a valuable tool in research focused on ulifloxacin and its metabolic pathways .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O9S/c1-8-26-11-7-12(25-4-2-24-3-5-25)10(23)6-9(11)14(27)13(19(26)36-8)21(33)35-22-17(30)15(28)16(29)18(34-22)20(31)32/h6-8,15-18,22,24,28-30H,2-5H2,1H3,(H,31,32)/t8?,15-,16-,17+,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVMKQULGWERHE-CZMFQLTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)F)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)F)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858552
Record name 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172040-93-6
Record name 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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